The synthesis of 4-(Trifluoroacetyl)thiophenol can be achieved through several methods:
The characterization of the synthesized compound can be performed using various spectroscopic techniques including:
The molecular structure of 4-(Trifluoroacetyl)thiophenol consists of a thiophenol ring substituted with a trifluoroacetyl group. Key structural features include:
The InChI Key for this compound is KHVYFEZEKOHGOB-UHFFFAOYSA-N, which allows for easy identification in chemical databases. The SMILES representation is provided as C1=CC(=CC=C1C(=O)C(F)(F)F)S, indicating the arrangement of atoms within the molecule.
4-(Trifluoroacetyl)thiophenol is involved in several chemical reactions:
The mechanism of action for 4-(Trifluoroacetyl)thiophenol primarily revolves around its reactivity due to the thiol and trifluoroacetyl groups:
This compound's ability to participate in various chemical transformations makes it valuable in synthetic organic chemistry.
The physical and chemical properties of 4-(Trifluoroacetyl)thiophenol are essential for understanding its behavior in different environments:
These properties indicate that while it is relatively stable, care must be taken when handling due to its reactive functional groups .
4-(Trifluoroacetyl)thiophenol has several scientific applications:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0